![molecular formula C20H14F2N6O2 B2829252 8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921549-74-8](/img/structure/B2829252.png)
8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C20H14F2N6O2 and its molecular weight is 408.369. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabeling and Imaging
A novel [18F] prosthetic group, [18F]4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione ([18F]F-PTAD), has been developed for specific ligation with tyrosine-containing peptides or proteins. This advancement could provide a versatile tool for new developments in PET (Positron Emission Tomography) imaging, indicating potential applications in diagnostic imaging and molecular biology research (Flagothier et al., 2013).
Molecular Interactions and Structural Analysis
Research on 1,2,4-triazole derivatives, including those with fluorophenyl groups, has focused on their molecular interactions, such as long-range fluorine-proton coupling. These studies, through techniques like NMR spectroscopy and X-ray analysis, help in understanding the structural and electronic properties of these compounds, which could be essential for designing more effective pharmaceuticals and materials (J. Kane et al., 1995).
Drug Development and Gene Therapy
Compounds related to the structure have been synthesized and evaluated for their potential as prodrugs in suicide gene therapy for cancer. This research underscores the importance of such compounds in developing new therapeutic strategies for treating malignancies (A. Silamkoti et al., 2005).
Material Science
In the field of material science, derivatives of 1,2,4-triazoles have been explored for their potential in creating new polymers and materials. For instance, studies on Diels-Alder and ene reactions with bis-triazolinediones offer insights into synthesizing alternating copolymers, which could have applications in creating novel materials with specific properties (S. Mallakpour & G. Butler, 1985).
Antimicrobial and Antitumor Activities
Further research has identified various 1,2,4-triazole derivatives exhibiting significant antimicrobial and antitumor activities. These findings highlight the potential of such compounds in developing new medications to combat infections and cancer (Sonal Deswal et al., 2020).
Eigenschaften
IUPAC Name |
8-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N6O2/c1-26-18-15(17(29)23-20(26)30)27(10-11-2-6-13(21)7-3-11)19-25-24-16(28(18)19)12-4-8-14(22)9-5-12/h2-9H,10H2,1H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGYILAEZUFIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41750145 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

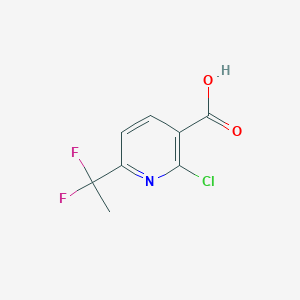
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829171.png)
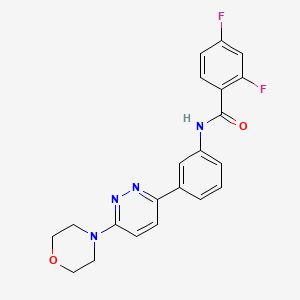

![3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2829176.png)
![3-(4-chlorophenyl)-5-(2-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2829181.png)

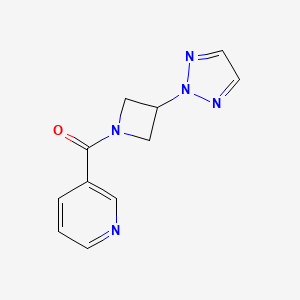
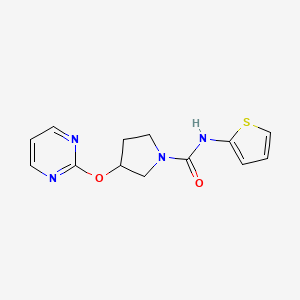
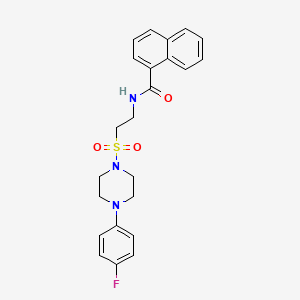
![1-[(1,3-Thiazol-2-ylmethyl)amino]propan-2-ol dihydrochloride](/img/no-structure.png)
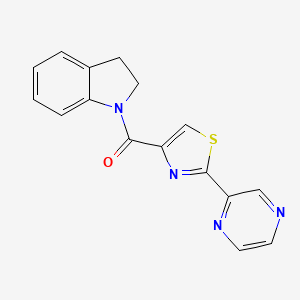
![N-(2-(1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2829191.png)
![(3,4-Difluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2829192.png)